Increased Molecular Weight and Carbon Count versus Des-Methyl Analog
The target compound possesses a 3-methyl branch that increases its molecular weight by 14.03 g/mol compared to the unbranched analog 1-(p-tolylthio)pentan-2-one, resulting in formula C₁₃H₁₈OS versus C₁₂H₁₆OS . This methylation adds one carbon and two hydrogens, conferring a more hindered architecture around the carbonyl.
| Evidence Dimension | Molecular Weight (g/mol) and Molecular Formula |
|---|---|
| Target Compound Data | 222.35 (C₁₃H₁₈OS) |
| Comparator Or Baseline | 1-(p-Tolylthio)pentan-2-one: 208.32 (C₁₂H₁₆OS) |
| Quantified Difference | +14.03 g/mol (+6.7%) |
| Conditions | Calculated exact mass; structural formula comparison |
Why This Matters
This structural distinction defines the compound's scaffold utility; a researcher requiring a 3-methyl-branched pentanone skeleton cannot replace it with the linear analog, as the branching point alters downstream reaction pathways.
